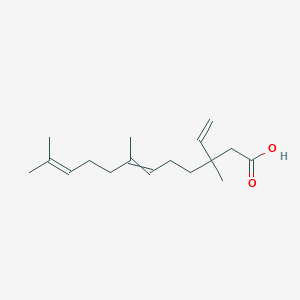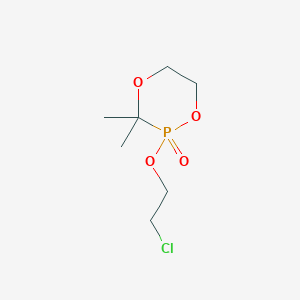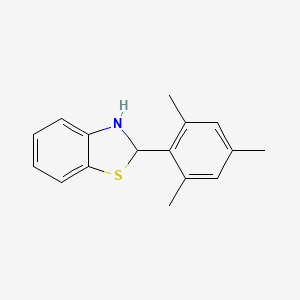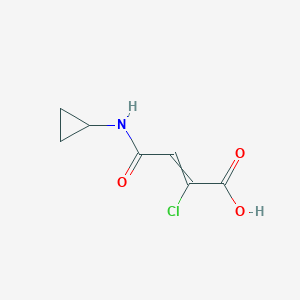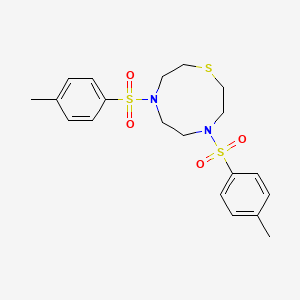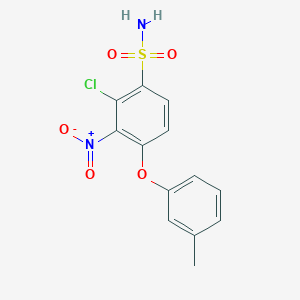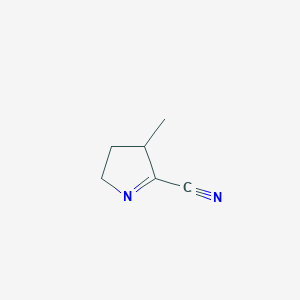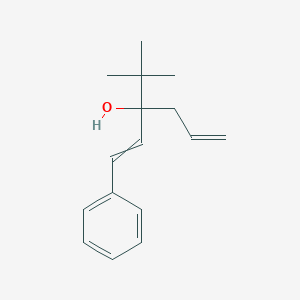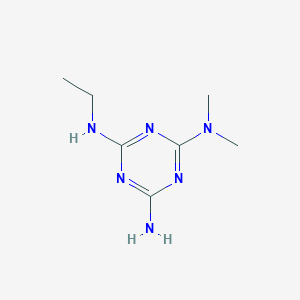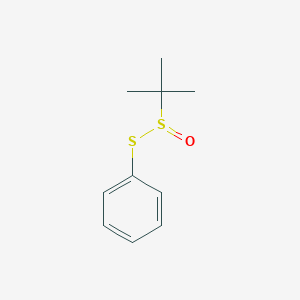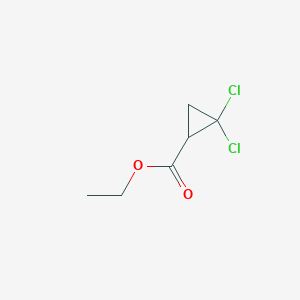
Ethyl 2,2-dichlorocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dichlorocyclopropane-1-carboxylate is an organic compound with the molecular formula C6H8Cl2O2. It is a member of the cyclopropane family, characterized by a three-membered ring structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dichlorocyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl diazoacetate with trichloroethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high purity levels. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-dichlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, reduced cyclopropane compounds, and oxidized carboxylic acids .
Applications De Recherche Scientifique
Ethyl 2,2-dichlorocyclopropane-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active molecules and the investigation of enzyme interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,2-dichlorocyclopropane-1-carboxylate involves its interaction with various molecular targets. The compound can form reactive intermediates, such as carbenes, which can then participate in cyclopropanation reactions. These reactions are often stereospecific, leading to the formation of specific stereoisomers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-methylcyclopropanecarboxylate: Contains a methyl group instead of chlorine atoms.
Uniqueness
Ethyl 2,2-dichlorocyclopropane-1-carboxylate is unique due to its dichlorinated cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This uniqueness makes it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
90041-09-1 |
|---|---|
Formule moléculaire |
C6H8Cl2O2 |
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
ethyl 2,2-dichlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |
Clé InChI |
BNSVECUNFVIJDD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


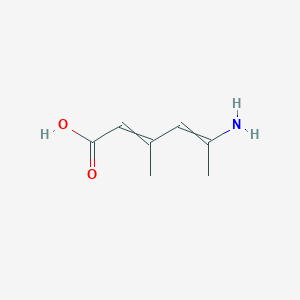
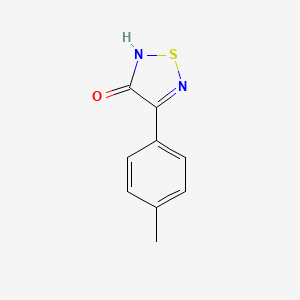
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)

